1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)-
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Overview
Description
NM-592 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NM-592 typically involves a series of well-defined chemical reactions. One common method includes the reaction of leuco crystal violet with an oxidizing agent, which results in the formation of a blue-colored compound that is monitored at 592 nm . The reaction conditions often require precise control of temperature, pH, and the concentration of reactants to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of NM-592 may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
NM-592 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Leuco crystal violet is oxidized to form NM-592 using oxidizing agents such as chlorine or bromine.
Reduction: The compound can be reduced back to its leuco form using reducing agents like sodium borohydride.
Substitution: NM-592 can undergo substitution reactions where functional groups are replaced with other groups to modify its chemical properties.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of leuco crystal violet results in the formation of NM-592, while reduction can revert it to its original form.
Scientific Research Applications
NM-592 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of NM-592 involves its interaction with specific molecular targets and pathways. For instance, in fluorescence microscopy, NM-592 binds to cellular components and emits light at a specific wavelength when excited, allowing for the visualization of cellular structures . The exact molecular targets and pathways may vary depending on the specific application and context in which NM-592 is used.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A photoswitchable compound with similar applications in fluorescence microscopy and analytical chemistry.
Rhodamine: Another fluorescent dye used in various biological and chemical applications.
Uniqueness of NM-592
NM-592 stands out due to its specific absorption and emission properties at 592 nm, making it particularly useful in applications requiring precise wavelength detection. Its stability and reactivity also make it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
97018-16-1 |
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Molecular Formula |
C21H26N2OS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-phenyl-N-(2-phenylsulfanylethyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C21H26N2OS/c24-21(18-22-14-8-3-9-15-22)23(19-10-4-1-5-11-19)16-17-25-20-12-6-2-7-13-20/h1-2,4-7,10-13H,3,8-9,14-18H2 |
InChI Key |
QYYLOKRKOYGELX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)N(CCSC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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